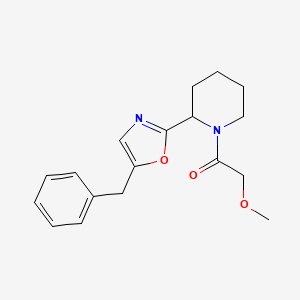
1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone is a complex organic compound that features a piperidine ring, an oxazole ring, and a methoxyethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the introduction of the piperidine ring, and finally the addition of the methoxyethanone group. Common reagents used in these reactions include benzyl bromide, piperidine, and methoxyacetyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may also include purification steps, such as recrystallization or chromatography, to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(5-Phenyl-1,3-oxazol-2-yl)piperidin-1-yl)-2-methoxyethanone
- 1-(2-(5-Methyl-1,3-oxazol-2-yl)piperidin-1-yl)-2-methoxyethanone
Uniqueness
1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone is unique due to the presence of the benzyloxazole moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[2-(5-benzyl-1,3-oxazol-2-yl)piperidin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C18H22N2O3/c1-22-13-17(21)20-10-6-5-9-16(20)18-19-12-15(23-18)11-14-7-3-2-4-8-14/h2-4,7-8,12,16H,5-6,9-11,13H2,1H3 |
InChI Key |
FJMFBJDGYHLQSL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCCCC1C2=NC=C(O2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


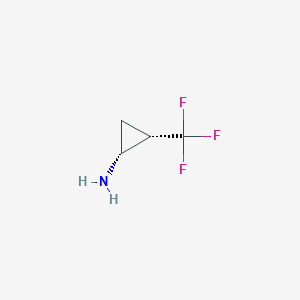
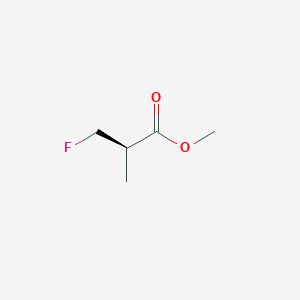

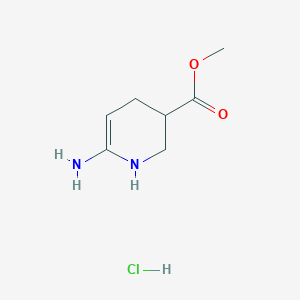



![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
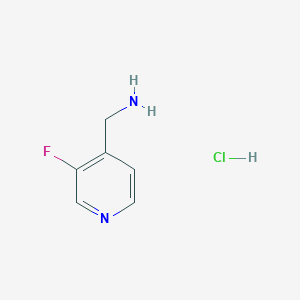
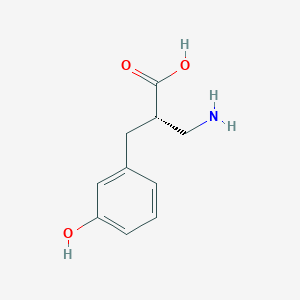
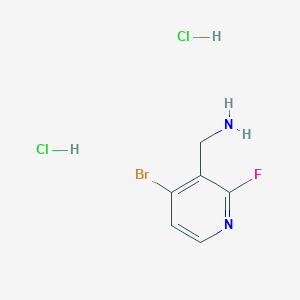
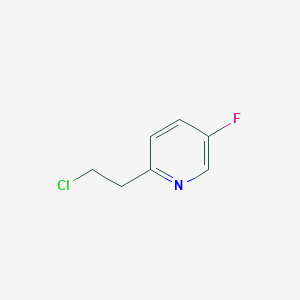
![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)

